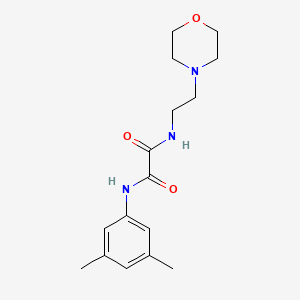

N1-(3,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide

Description

N1-(3,5-Dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (NHCOCONH) bridge linking two substituents: a 3,5-dimethylphenyl group and a 2-morpholinoethyl moiety. This compound is of interest in medicinal chemistry, particularly in the development of targeted therapies, though its specific biological activity remains underexplored in publicly available literature .

Properties

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-(2-morpholin-4-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-12-9-13(2)11-14(10-12)18-16(21)15(20)17-3-4-19-5-7-22-8-6-19/h9-11H,3-8H2,1-2H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYRNKUTDMNUEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCN2CCOCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Coupling Method

The stepwise coupling method remains the most widely reported approach for synthesizing unsymmetrical oxalamides such as N1-(3,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide. This method involves sequential activation and coupling of oxalic acid derivatives with primary or secondary amines.

Formation of the Oxalamide Intermediate

The synthesis begins with the reaction of oxalyl chloride with 3,5-dimethylaniline in anhydrous dichloromethane under nitrogen atmosphere. The exothermic reaction generates N-(3,5-dimethylphenyl)oxalyl chloride as an intermediate, which is stabilized by the electron-donating methyl groups on the aromatic ring. Excess oxalyl chloride is typically removed under reduced pressure to avoid side reactions during subsequent steps.

Coupling with 2-Morpholinoethylamine

The intermediate is then reacted with 2-morpholinoethylamine in the presence of a base such as triethylamine or pyridine. This step proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the oxalyl chloride. The reaction is conducted at 0–5°C to minimize thermal degradation, followed by gradual warming to room temperature. Crude product purification involves washing with aqueous citric acid to remove unreacted amine, followed by recrystallization from ethanol/water mixtures to achieve >95% purity.

Key Reaction Parameters:

| Parameter | Optimal Condition |

|---|---|

| Temperature | 0–25°C |

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Reaction Time | 2–4 hours |

One-Pot Synthesis Approach

Recent advances in green chemistry have enabled the development of one-pot methods for oxalamide synthesis. A novel protocol reported by Kumar et al. (2024) utilizes dichloroacetamide and amines in a basic aqueous medium with carbon tetrabromide (CBr₄) as a brominating agent.

Reaction Mechanism

The one-pot method involves three concurrent processes:

- Base-promoted cleavage of dichloroacetamide to generate reactive carbamoyl intermediates.

- Bromination of the methyl groups on 3,5-dimethylaniline by CBr₄, enhancing electrophilicity.

- Coupling of the activated aromatic amine with 2-morpholinoethylamine via nucleophilic attack.

This method achieves a 78–85% yield under mild conditions (room temperature, 6–8 hours) and eliminates the need for toxic solvents.

Alternative Routes Using Oxalic Acid Derivatives

Diethyl Oxalate Route

Diethyl oxalate reacts with 3,5-dimethylaniline in ethanol under reflux to form N-(3,5-dimethylphenyl)oxamate. Subsequent transamidation with 2-morpholinoethylamine in the presence of sodium methoxide yields the target compound. While this method avoids hazardous chlorinated reagents, it requires longer reaction times (12–16 hours) and offers lower yields (65–70%) compared to chloride-based routes.

Solid-Phase Synthesis

Immobilizing 3,5-dimethylaniline on Wang resin enables iterative coupling with morpholinoethylamine and oxalic acid derivatives. This approach facilitates automated synthesis and simplifies purification but remains limited to laboratory-scale applications due to high resin costs.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Adapting the one-pot method to continuous flow systems enhances throughput and consistency. Key parameters include:

Analytical Characterization

Spectroscopic Validation

Challenges and Mitigation Strategies

Byproduct Formation

Emerging Methodologies

Photocatalytic Coupling

Visible-light-mediated catalysis using eosin Y accelerates the coupling step, reducing reaction times to 1–2 hours. This method remains experimental but shows promise for energy-efficient synthesis.

Biocatalytic Approaches

Lipase-catalyzed transamidation in aqueous media offers an enzymatic route with 60–65% yield, though substrate specificity limits broad applicability.

Chemical Reactions Analysis

Types of Reactions

N1-(3,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding oxalamide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N1-(3,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(3,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs are primarily distinguished by variations in the substituents attached to the oxalamide core. Below is a detailed comparison based on synthesis, physicochemical properties, and inferred biological relevance.

Compound 1 : N1-(3,5-Dimethylphenyl)-N2-(6-Methoxy-2-Methylquinolin-4-yl)Oxalamide (40)**

- Structure: Replaces the morpholinoethyl group with a 6-methoxy-2-methylquinolin-4-yl moiety.

- Synthesis: Reacts 6-methoxy-2-methylquinolin-4-amine with sodium hydride and 2-((3,5-dimethylphenyl)amino)-2-oxoacetyl chloride in anhydrous DMF. Yield: 12% .

Compound 2 : N-(3,5-Dimethylbenzyl)-2-((6-Methoxy-2-Methylquinolin-4-yl)Oxy)Acetamide (42)**

- Structure: Uses an acetamide (CH2CONH-) linker instead of oxalamide, with a quinolin-4-yloxy substituent.

- Synthesis : Similar methodology to Compound 1, yielding 64% .

Compound 3 : 4-Bromo-6-Methoxy-2-Methylquinoline (43)**

- Structure: A brominated quinoline derivative, lacking the oxalamide core.

- Synthesis: Bromination of 6-methoxy-4-hydroxy-2-methylquinoline with PBr3 .

- Features: Serves as a precursor for quinoline-containing analogs, highlighting the importance of halogenation in modifying reactivity.

Research Implications and Gaps

- Structure-Activity Relationships (SAR) :

- The oxalamide bridge in the target compound and Compound 40 may allow for stronger hydrogen-bonding interactions with biological targets compared to acetamide-based Compound 42.

- The 3,5-dimethylphenyl group appears conserved across analogs, suggesting its role in target recognition or stability.

- Synthetic Challenges: Low yields in Compound 40 (12%) versus Compound 42 (64%) highlight the impact of steric hindrance from quinoline groups on reaction efficiency.

Q & A

Q. What are the key structural features of N1-(3,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide, and how do they influence its reactivity?

The compound features:

- 3,5-Dimethylphenyl group : Enhances hydrophobicity and π-π stacking interactions, critical for binding to hydrophobic enzyme pockets .

- Morpholinoethyl moiety : Provides hydrogen-bonding capacity and conformational flexibility, enabling interactions with polar residues in biological targets .

- Oxalamide backbone : Acts as a rigid linker, stabilizing specific conformations during molecular recognition .

Methodological Insight: Use NMR spectroscopy (e.g., H and C) to confirm substituent positions and X-ray crystallography to resolve spatial arrangements .

Q. What synthetic routes are commonly employed for oxalamide derivatives, and how can they be adapted for this compound?

A typical synthesis involves:

Amide coupling : React 3,5-dimethylaniline with oxalyl chloride to form the N1-substituted intermediate.

Nucleophilic substitution : Introduce the morpholinoethyl group via reaction with 2-morpholinoethylamine under anhydrous conditions (e.g., DMF, NaH) .

Key Considerations: Monitor reaction progress using TLC or HPLC to optimize yields (often low due to steric hindrance; ~12–64% yields observed in analogous syntheses) .

Q. How can researchers validate the purity and identity of this compound post-synthesis?

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients for purification .

- Spectroscopic Analysis :

Advanced Research Questions

Q. How does structural variation in oxalamide derivatives (e.g., heterocyclic substitutions) impact biological activity?

- Thiophene vs. Morpholine : Analogues with thiophene (e.g., VC7633100) show altered electronic properties and binding affinity due to sulfur’s polarizability .

- Substituent Effects : Electron-withdrawing groups (e.g., -CF) on the phenyl ring enhance metabolic stability but may reduce solubility .

Methodological Approach: Perform comparative SAR studies using enzyme inhibition assays (e.g., cytochrome P450 isoforms) and logP measurements .

Q. What experimental strategies can resolve contradictions in biological activity data across similar oxalamides?

- Dose-Response Curves : Test compound concentrations across a wide range (e.g., 0.1–100 µM) to identify non-linear effects .

- Off-Target Screening : Use proteome-wide affinity chromatography to detect unintended interactions .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like stearoyl-CoA desaturase .

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.